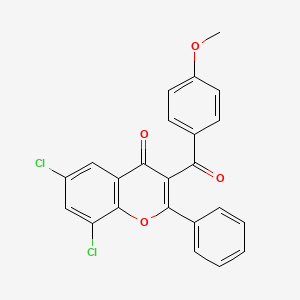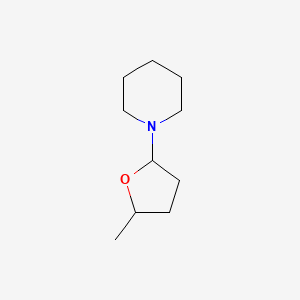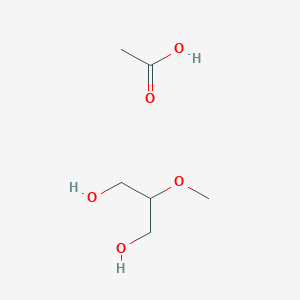
Acetic acid--2-methoxypropane-1,3-diol (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid–2-methoxypropane-1,3-diol (1/1) is a chemical compound with the molecular formula C6H14O5. It is known for its unique structure, which combines acetic acid and 2-methoxypropane-1,3-diol in a 1:1 ratio. This compound is utilized in various scientific and industrial applications due to its distinctive chemical properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid–2-methoxypropane-1,3-diol (1/1) typically involves the reaction of acetic acid with 2-methoxypropane-1,3-diol under controlled conditions. One common method includes the use of a catalyst to facilitate the esterification process, where acetic acid reacts with 2-methoxypropane-1,3-diol to form the desired compound. The reaction is usually carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of acetic acid–2-methoxypropane-1,3-diol (1/1) is scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid–2-methoxypropane-1,3-diol (1/1) undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Catalysts: Acid or base catalysts for esterification and other reactions
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Acetic acid–2-methoxypropane-1,3-diol (1/1) finds applications in several scientific research fields:
Wirkmechanismus
The mechanism of action of acetic acid–2-methoxypropane-1,3-diol (1/1) involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. Additionally, its chemical structure allows it to interact with cellular components, influencing biochemical processes and cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Acetic acid,2-phenylmethoxypropane-1,3-diol
- Acetic acid, (2R)-3-hexadecoxypropane-1,2-diol
- Acetic acid,3-methoxybenzene-1,2-diol
Uniqueness
Acetic acid–2-methoxypropane-1,3-diol (1/1) stands out due to its unique combination of acetic acid and 2-methoxypropane-1,3-diol, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Eigenschaften
CAS-Nummer |
652973-60-9 |
|---|---|
Molekularformel |
C6H14O5 |
Molekulargewicht |
166.17 g/mol |
IUPAC-Name |
acetic acid;2-methoxypropane-1,3-diol |
InChI |
InChI=1S/C4H10O3.C2H4O2/c1-7-4(2-5)3-6;1-2(3)4/h4-6H,2-3H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
NBZBNCARXLDVCC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.COC(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


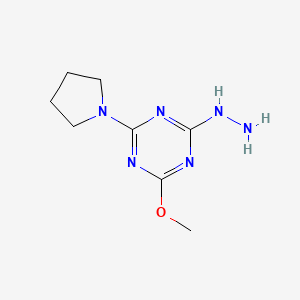


![Phosphorous acid, diethyl 2-[(phenylmethylene)amino]ethyl ester](/img/structure/B12525195.png)

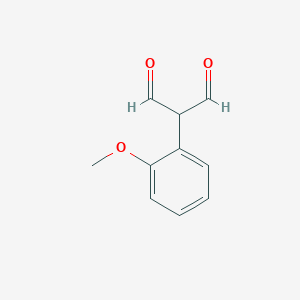
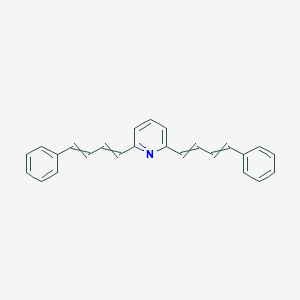
![5,5'-[Sulfanediylbis(methylene)]bis(5-methylimidazolidine-2,4-dione)](/img/structure/B12525221.png)
![2-(2,6-Difluorophenyl)-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B12525229.png)
